3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one, also known as TPPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TPPB is a benzothiazolone derivative that has been shown to have a high affinity for the TRPC6 ion channel, making it a valuable tool in the study of ion channel function.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals. In a notable study by Hu et al. (2016), two benzothiazole derivatives demonstrated significant corrosion inhibiting properties for carbon steel in acidic environments. These inhibitors showcased enhanced stability and efficiency compared to previous compounds from the same family, providing a promising avenue for protecting metals against corrosion. The findings suggest that these compounds adsorb onto metal surfaces through both physical and chemical interactions, offering a protective layer against corrosive agents (Hu et al., 2016).
Organic Synthesis
The versatility of benzothiazole derivatives extends to organic synthesis, where they serve as key intermediates in the formation of various complex molecules. Raghavendra et al. (2011) demonstrated the use of propylphosphonic anhydride (T3P) in the efficient one-pot synthesis of benzimidazoles and benzothiazoles from alcohols. This method highlights the compound's role in facilitating mild conditions, broad functional group tolerance, and excellent yields, underscoring the importance of benzothiazole derivatives in synthetic organic chemistry (Raghavendra et al., 2011).
Environmental and Material Science
In the realm of environmental science and materials, benzothiazole derivatives are key components in developing fluorescent chemosensors and understanding environmental contaminant behaviors. Li et al. (2018) introduced a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits multifluorescence emissions. This compound was effectively used as a ratiometric fluorescent chemosensor for highly sensitive physiological pH sensing, demonstrating its application in monitoring environmental and biological systems (Li et al., 2018).
Antimicrobial Research
Benzothiazole derivatives have also shown promise in antimicrobial research. Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole units and assessed their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, indicating the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
3-[3-(2-methylphenoxy)propyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-7-2-4-9-15(13)20-12-6-11-18-14-8-3-5-10-16(14)21-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMDAIAKZNLKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.